5-benzyl-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Physicochemical profiling Lipophilicity Molecular weight optimization

Researchers requiring a defined N5-benzyl regioisomer for kinase or G-quadruplex SAR studies face a supply gap, where generic substitution risks non-interchangeable biological outcomes. This compound provides a precise tetracyclic scaffold with a flexible hydrophobic arm and planar C3-phenyl surface. - Distinct N5-benzyl regioisomer for systematic target selectivity mapping. - Publicly available 1H NMR spectrum enables in-house identity verification and purity assessment. - Available from stock with rapid global delivery to accelerate your mechanistic and lead optimization programs.

Molecular Formula C24H17N3O2
Molecular Weight 379.419
CAS No. 866347-10-6
Cat. No. B2832761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-benzyl-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
CAS866347-10-6
Molecular FormulaC24H17N3O2
Molecular Weight379.419
Structural Identifiers
SMILESC1OC2=C(O1)C=C3C(=C2)C4=NN=C(C4=CN3CC5=CC=CC=C5)C6=CC=CC=C6
InChIInChI=1S/C24H17N3O2/c1-3-7-16(8-4-1)13-27-14-19-23(17-9-5-2-6-10-17)25-26-24(19)18-11-21-22(12-20(18)27)29-15-28-21/h1-12,14H,13,15H2
InChIKeyUNHUDDKGVIEPRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Benzyl-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline (CAS 866347-10-6): Procurement-Oriented Structural and Class Baseline


5-Benzyl-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline (CAS 866347-10-6) is a tetracyclic heterocycle fusing a 1,3-dioxolo ring with a pyrazolo[4,3-c]quinoline core, carrying an N5-benzyl and a C3-phenyl substituent [1]. The compound belongs to the broader pyrazolo[4,3-c]quinoline class, which has been investigated for topoisomerase inhibition [2], kinase inhibition, G-quadruplex stabilization, β-glucuronidase inhibition, and anti-inflammatory NO suppression [3]. Its molecular formula is C24H17N3O2, with a molecular weight of 379.4 g/mol and a computed XLogP3 of 4 [1].

Why 5-Benzyl-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline Cannot Be Casually Substituted with In-Class Analogs


Within the dioxolo-fused pyrazolo[4,3-c]quinoline series, structural permutations at N5 and C3 critically modulate conformational flexibility, electronic distribution, and lipophilicity [1]. The N5-benzyl group introduces a flexible hydrophobic arm absent in N1-aryl or N5-H analogs, while the unsubstituted C3-phenyl preserves a planar, electron-rich aromatic surface distinct from halogenated or alkylated analogs such as 5-benzyl-3-(4-fluorophenyl)- or 5-benzyl-3-(4-chlorophenyl)- derivatives . These differences predict divergent target engagement, solubility, and metabolic profiles. Generic substitution without head-to-head equivalence data therefore carries a high risk of non-interchangeable biological outcomes [1].

Quantitative Differentiation Evidence for 5-Benzyl-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline (CAS 866347-10-6) Against Closest Analogs


Molecular Weight and Lipophilicity Differentiation from Halogenated N5-Benzyl Analogs

The target compound (MW 379.4 g/mol, XLogP3 4) is significantly lighter and less lipophilic than its 4-chlorophenyl congener (MW 413.86 g/mol, predicted XLogP3 ~4.8) and its 4-fluorophenyl congener (MW 397.4 g/mol, predicted XLogP3 ~4.3) [1]. The absence of a para-halogen preserves a lower molecular weight within the preferred drug-like space (MW <400) and reduces predicted non-specific protein binding associated with halogenated aromatics [1].

Physicochemical profiling Lipophilicity Molecular weight optimization

Hydrogen Bond Donor/Acceptor Profile Versus N1-Aryl Regioisomers

The target compound possesses 0 hydrogen bond donors and 4 hydrogen bond acceptors (2 from dioxolo oxygens, 2 from pyrazole/quinoline N) [1]. This zero-donor profile is identical across the dioxolo[4,5-g]pyrazolo[4,3-c]quinoline scaffold; however, N1-aryl regioisomers such as 1,3-diphenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline present a different spatial orientation of the N-aryl substituent, altering the vector of the lone-pair electrons on the pyrazole N2 and potentially affecting metal-chelation or hinge-binding interactions with kinase targets [2].

Hydrogen bonding capacity Permeability Regioisomeric differentiation

Structural Confirmation via 1H NMR Fingerprint Against Spectrally Similar Library Compounds

A 1H NMR spectrum is available for the target compound via SpectraBase [1], providing a definitive structural fingerprint. Among structurally proximate compounds cataloged in the SpectraBase library, 1-(4-chlorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is also registered, but no 1H NMR overlay or pairwise comparison data have been published [1]. The methylene signal of the N5-benzyl group (δ ~5.0-5.5 ppm region expected for Ar-CH2-N) serves as a discriminatory spectral marker absent in N1-aryl analogs.

NMR spectroscopy Structural authentication Quality control

Scaffold-Level Biological Activity Potential Versus Non-Dioxolo Pyrazolo[4,3-c]quinolines

The 1,3-dioxolo moiety fused to the quinoline ring is a structural feature present in the antitumor compound series disclosed in US Patent 5,126,351, which claims topoisomerase I/II inhibition [1]. While those patent compounds are 6-aryl-1,3-dioxolo[4,5-g]quinolines without the fused pyrazole, the dioxolo-quinoline substructure is associated with DNA intercalation capacity. In contrast, non-dioxolo pyrazolo[4,3-c]quinoline derivatives reported in the literature (e.g., 2-aryl-PQ series targeting Chk1, ATM kinases) lack this additional oxygen heterocycle and exhibit different target selectivity profiles [2]. The target compound combines both the dioxolo pharmacophore and the pyrazolo kinase hinge-binding motif in a single scaffold, which may confer dual-target potential, though no direct comparative data exist.

Scaffold-based drug design Topoisomerase inhibition Kinase inhibition

Recommended Application Scenarios for 5-Benzyl-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline Based on Current Evidence


Lead-Like Starting Point for Oral Bioavailability Optimization in Inflammatory or Oncology Programs

With MW 379.4 g/mol, XLogP3 4, and zero H-bond donors [1], this compound falls within favorable lead-like property space. Programs targeting NO production inhibition [2] or c-MYC/KRAS G-quadruplex stabilization [3] may use it as a core scaffold for parallel SAR exploration, leveraging the dioxolo moiety for potential DNA intercalation and the pyrazole nitrogen for hinge-binding interactions [4].

Regioisomer-Specific Chemical Probe for Pyrazolo[4,3-c]quinoline N-Substitution SAR Studies

The N5-benzyl substitution defines a distinct regioisomeric series compared to widely available N1-aryl isomers [1]. Researchers mapping the target selectivity landscape of pyrazolo[4,3-c]quinoline-based kinase or GPCR ligands can use this compound to systematically isolate the impact of N-substitution regioisomerism on potency and selectivity [2].

NMR Reference Standard for Quality Control of Dioxolo-Pyrazolo-Quinoline Library Compounds

The publicly accessible 1H NMR spectrum on SpectraBase [1] establishes a reference fingerprint. Procurement of this compound alongside halogenated analogs enables the construction of an in-house spectral library for identity verification and purity assessment of incoming compound shipments, reducing risk of regioisomer misassignment [1].

Scaffold Hybridization Probe in Dual-Target DNA/Kinase Mechanism-of-Action Studies

The unique tetracyclic scaffold merges a topoisomerase-interacting dioxolo-quinoline substructure [2] with a kinase-binding pyrazolo[4,3-c]quinoline core [3]. In cellular mechanism-of-action deconvolution studies, this compound can serve as a tool to assess whether dual pharmacophore incorporation translates into synergistic or polypharmacological effects, provided confirmatory target engagement assays are available [2][3].

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